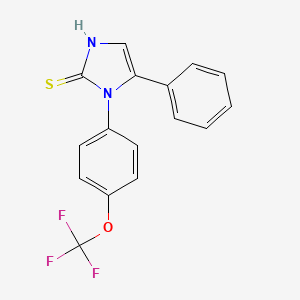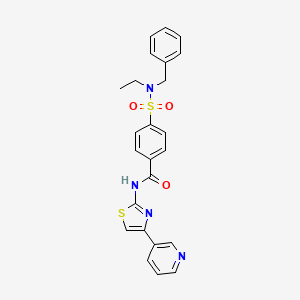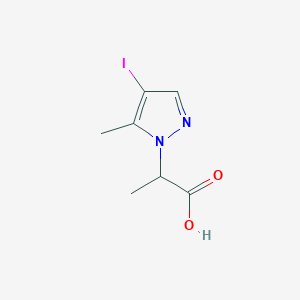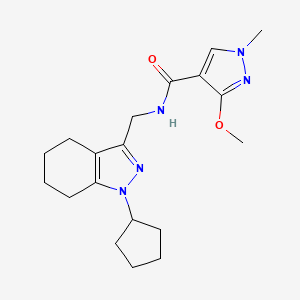
5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a phenyl group at the 5-position and a 4-(trifluoromethoxy)phenyl group at the 1-position. The presence of a thione group indicates that a sulfur atom is double-bonded to the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and imidazole rings), a thione group, and a trifluoromethoxy group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of aromatic rings, a thione group, and a trifluoromethoxy group could potentially influence the types of reactions this compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the trifluoromethoxy group could influence its polarity and solubility .Mécanisme D'action
5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thioneα exerts its therapeutic effects by inhibiting the activity of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis. This compoundα binds to the DNA-binding domain of p53 and prevents its interaction with DNA, thereby inhibiting its transcriptional activity. This leads to the downregulation of p53 target genes, which are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compoundα has been shown to have various biochemical and physiological effects. In cancer cells, this compoundα induces cell cycle arrest and apoptosis by downregulating the expression of p53 target genes, such as p21 and Bax. In neurons, this compoundα inhibits the aggregation of amyloid beta and tau proteins, which are the hallmarks of Alzheimer's disease. In cardiomyocytes, this compoundα reduces myocardial infarction size and improves cardiac function by inhibiting the activity of p53.
Avantages Et Limitations Des Expériences En Laboratoire
5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thioneα has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. This compoundα has been extensively studied in various disease models, and its therapeutic effects have been well established. However, this compoundα also has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in in vivo studies. This compoundα also has off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thioneα research. One direction is to develop more potent and selective p53 inhibitors that can overcome the limitations of this compoundα. Another direction is to study the therapeutic effects of this compoundα in combination with other drugs, such as chemotherapy agents or immunotherapy drugs, to enhance its efficacy. Additionally, this compoundα can be used as a tool to study the role of p53 in various diseases, such as viral infections and autoimmune diseases. Overall, this compoundα has great potential as a therapeutic agent and a research tool, and further studies are needed to fully explore its therapeutic and research applications.
Méthodes De Synthèse
5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thioneα can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-(trifluoromethoxy)benzaldehyde with phenylhydrazine to form 4-(trifluoromethoxy)phenylhydrazine. The second step involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with phenyl isothiocyanate to form this compoundα.
Applications De Recherche Scientifique
5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thioneα has been extensively used in scientific research to study its therapeutic effects in various diseases. In cancer research, this compoundα has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, this compoundα has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta and tau proteins, which are the hallmarks of Alzheimer's disease. In cardiovascular disease research, this compoundα has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Propriétés
IUPAC Name |
4-phenyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)22-13-8-6-12(7-9-13)21-14(10-20-15(21)23)11-4-2-1-3-5-11/h1-10H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLAMISGDAOMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2454592.png)

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2454599.png)
![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)

![2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454603.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)
